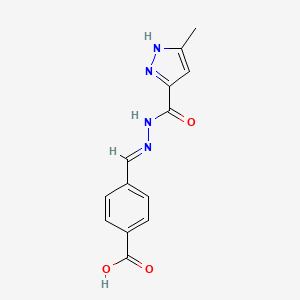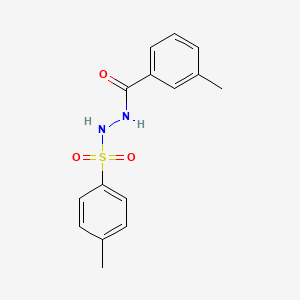
4-(2-((3-Methyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(2-((3-Metil-1H-pirazol-5-IL)carbonil)carbohidrazonil)benzoico es un compuesto orgánico complejo con la fórmula molecular C13H12N4O3. Es un derivado del ácido benzoico, que presenta un anillo de pirazol y un grupo carbohidrazonil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(2-((3-Metil-1H-pirazol-5-IL)carbonil)carbohidrazonil)benzoico generalmente implica múltiples pasos. Un método común comienza con la preparación del ácido 3-metil-1H-pirazol-5-carboxílico, que luego se hace reaccionar con hidracina para formar el intermedio carbohidrazonil. Este intermedio se acopla posteriormente con cloruro de 4-carboxibenzoílo en condiciones controladas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Las técnicas como la recristalización y la cromatografía se emplean a menudo para purificar el producto final. Las condiciones de reacción, incluida la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para garantizar la coherencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(2-((3-Metil-1H-pirazol-5-IL)carbonil)carbohidrazonil)benzoico puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de hidracina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en el anillo de pirazol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas y solventes específicos para facilitar las reacciones .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios pirazoles sustituidos, derivados de hidracina y derivados de ácido benzoico oxidados .
Aplicaciones Científicas De Investigación
El ácido 4-(2-((3-Metil-1H-pirazol-5-IL)carbonil)carbohidrazonil)benzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(2-((3-Metil-1H-pirazol-5-IL)carbonil)carbohidrazonil)benzoico implica su interacción con dianas moleculares específicas. El anillo de pirazol puede interactuar con enzimas y receptores, modulando su actividad. El grupo carbohidrazonil también puede desempeñar un papel en la unión a moléculas biológicas, influyendo en las vías y los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-(2-((3-Fenil-1H-pirazol-5-IL)carbonil)carbohidrazonil)benzoico
- Ácido 4-(2-((3-(4-Metilfenil)-1H-pirazol-5-IL)carbonil)carbohidrazonil)benzoico
- Ácido 4-(2-((3-(2-Tienil)-1H-pirazol-5-IL)carbonil)carbohidrazonil)benzoico
Singularidad
Lo que diferencia al ácido 4-(2-((3-Metil-1H-pirazol-5-IL)carbonil)carbohidrazonil)benzoico de compuestos similares es su patrón de sustitución específico en el anillo de pirazol. Esta estructura única puede resultar en una reactividad química y una actividad biológica distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C13H12N4O3 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
4-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C13H12N4O3/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(5-3-9)13(19)20/h2-7H,1H3,(H,15,16)(H,17,18)(H,19,20)/b14-7+ |
Clave InChI |
HZWNOJSOAKKNMU-VGOFMYFVSA-N |
SMILES isomérico |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-Bromo-4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B11689431.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689432.png)
![(3E)-1-(4-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689434.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689437.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689467.png)
![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)
![2-fluoro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11689478.png)
![4-Methylbenzyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11689481.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689485.png)
![N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11689488.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689491.png)

![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)
